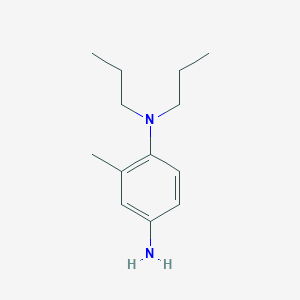

2-Methyl-N1,N1-dipropylbenzene-1,4-diamine

Description

Properties

IUPAC Name |

2-methyl-1-N,1-N-dipropylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-4-8-15(9-5-2)13-7-6-12(14)10-11(13)3/h6-7,10H,4-5,8-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGDQSOFGMPORF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201264942 | |

| Record name | 2-Methyl-N1,N1-dipropyl-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094646-24-8 | |

| Record name | 2-Methyl-N1,N1-dipropyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094646-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-N1,N1-dipropyl-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The primary synthetic approach to this compound involves the alkylation of 1,4-diaminobenzene (para-phenylenediamine) derivatives with propyl halides under basic conditions. The methyl group at the 2-position is introduced either prior to or during the synthesis of the diamine precursor.

Alkylation of 2-Methyl-1,4-diaminobenzene

- Starting Material: 2-Methyl-1,4-diaminobenzene (2-methyl-para-phenylenediamine).

- Alkylating Agent: Propyl halides (commonly propyl bromide or propyl chloride).

- Base: Potassium carbonate or similar bases to deprotonate the amine groups and facilitate nucleophilic substitution.

- Solvent: Polar protic solvents such as ethanol or methanol are typically used.

- Catalyst: Sometimes phase transfer catalysts or other additives may be employed to increase reaction efficiency.

The reaction proceeds via nucleophilic substitution where the amine hydrogens are replaced by propyl groups, yielding the dipropyl-substituted diamine.

Hydrogenation Route from Nitro Precursors

An alternative route involves the reduction of nitro-substituted precursors:

- Intermediate: 2-methyl-4-nitro-N,N-dipropylaniline or related nitro compounds.

- Reduction: Catalytic hydrogenation using palladium or platinum catalysts on activated carbon under hydrogen atmosphere.

- Solvent: Methanol, ethanol, or toluene.

- Conditions: Mild temperatures (20°C to 78°C) and atmospheric to moderate hydrogen pressures (2–3 bar).

- Purification: Filtration, solvent removal, and crystallization steps.

This method allows for selective reduction of the nitro group to the amine, yielding the desired diamine compound.

Solid-Phase Synthesis and Resin-Bound Intermediates

Some advanced synthetic methods involve solid-phase synthesis techniques:

- Attachment of nitrobenzaldehyde derivatives to polymeric resins.

- Reaction with amines under mild acidic conditions.

- Reduction steps using sodium triacetoxyborohydride or tin(II) chloride.

- Cleavage from resin and purification by preparative reversed-phase HPLC.

This approach is useful for synthesizing a variety of substituted benzene diamines, including dipropyl derivatives, with high purity and controlled substitution patterns.

Industrial Scale Considerations

Industrial production typically optimizes the above methods for scale:

- Continuous flow reactors for efficient mixing and heat control.

- Use of optimized catalysts and solvents to maximize yield and minimize impurities.

- Advanced purification techniques such as distillation, crystallization, and acid-base precipitation to isolate the product in high purity.

Detailed Reaction Conditions and Yields

| Method | Starting Material | Reagents & Conditions | Solvent | Catalyst/ Base | Temperature (°C) | Pressure (bar) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Alkylation of 2-methyl-1,4-diaminobenzene | 2-Methyl-1,4-diaminobenzene + propyl halide | Potassium carbonate, reflux | Ethanol/Methanol | K2CO3 | 60–80 | Atmospheric | Not specified | Typical nucleophilic substitution alkylation |

| Catalytic hydrogenation | 2-Methyl-4-nitro-N,N-dipropylaniline | H2 gas, Pd/C catalyst, atmospheric pressure | Methanol, Toluene | 10% Pd on activated carbon | 20–78 | 1–3 | ~46.5 (similar compound) | Reduction of nitro to amine; filtration and drying steps |

| Solid-phase synthesis | Polymer-bound nitrobenzaldehyde | Sodium triacetoxyborohydride, SnCl2 reduction | DMF, DCE | Resin-bound reagents | Room temperature | Atmospheric | High purity | Resin cleavage and preparative HPLC purification |

| Industrial continuous flow | Nitro or amine precursors | Optimized hydrogenation, alkylation, crystallization | Various | Pd or Pt catalysts | 20–80 | 1–3 | Optimized | Large-scale production with advanced purification |

Research Findings and Analysis

- The alkylation method is straightforward but requires careful control of stoichiometry and reaction conditions to avoid over-alkylation or incomplete substitution.

- Catalytic hydrogenation of nitro precursors is effective and widely used, with palladium on carbon being a preferred catalyst due to its activity and selectivity.

- Solid-phase synthesis offers advantages in purity and ease of separation but is more suited for research-scale or specialty synthesis.

- Industrial methods emphasize continuous processing and solvent recycling to improve efficiency and sustainability.

- Purification steps such as acid precipitation (e.g., with malic acid) can improve product crystallinity and stability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N1,N1-dipropylbenzene-1,4-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-Methyl-N1,N1-dipropylbenzene-1,4-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-N1,N1-dipropylbenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison

Key Observations :

N-Propyl groups increase lipophilicity compared to N-methyl analogues (e.g., N1,N1-Dipropylbenzene-1,4-diamine), affecting solubility and cellular uptake .

Biological Activity: MMBD, a metabolite of o-toluidine, shares structural similarity (methyl and aryl substituents) with the target compound but exhibits mutagenic and carcinogenic activity, highlighting the critical role of substituent positioning in toxicity .

Physicochemical and Functional Properties

Solubility and Stability :

- The dipropyl groups in this compound reduce water solubility compared to simpler diamines like benzene-1,4-diamine, making it more suitable for organic-phase reactions .

- The methyl group at the 2-position may stabilize the compound against oxidation, contrasting with unsubstituted diamines, which are prone to redox reactions .

Biological Activity

2-Methyl-N1,N1-dipropylbenzene-1,4-diamine, with the molecular formula C13H22N2, is an organic compound featuring a benzene ring substituted with two propyl groups and two amine groups at the 1 and 4 positions. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

The synthesis of this compound typically involves the alkylation of 1,4-diaminobenzene with propyl halides in the presence of a base such as potassium carbonate. The reaction is often carried out in solvents like ethanol or methanol, facilitating the formation of the target compound through electrophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been shown to inhibit specific enzymatic pathways, which can lead to alterations in metabolic processes and signal transduction pathways.

Enzyme Inhibition Studies

Research indicates that this compound can act as an enzyme inhibitor. For instance, studies have demonstrated its effectiveness in inhibiting certain oxidoreductases and hydrolases, which play critical roles in metabolic regulation. The inhibition mechanism often involves binding to the active site of these enzymes, thereby blocking substrate access .

Toxicological Assessments

Toxicological evaluations have revealed that this compound exhibits a dose-dependent response in various biological systems. In animal studies, adverse effects such as muscle degeneration and increased liver weights were noted at higher doses (≥30 mg/kg), indicating potential toxicity . The compound's mutagenic potential was also assessed using bacterial gene mutation tests, which showed positive responses under certain conditions .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study 1 : A study involving rat models demonstrated that administration of the compound led to significant changes in liver enzyme activity, suggesting an impact on hepatic metabolism. The observed effects were correlated with histopathological changes in liver tissues.

- Case Study 2 : In vitro assays using human cell lines indicated that the compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Applications

This compound is utilized not only in biological research but also in industrial applications:

- Research Applications : It serves as an intermediate in synthesizing more complex organic molecules and studying enzyme interactions.

- Industrial Uses : The compound finds applications in producing dyes and polymers due to its chemical stability and reactivity.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-N1,N1-dipropylbenzene-1,4-diamine, and how can reaction purity be ensured?

Methodological Answer:

- Synthetic Routes : Start with benzene-1,4-diamine derivatives as precursors. Substitute the amino groups with propyl groups via nucleophilic substitution using propyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Methylation at the 2-position can be achieved using methyl iodide in the presence of a phase-transfer catalyst .

- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity with (e.g., δ 1.2–1.5 ppm for propyl CH₃ groups) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : identifies alkyl substituents (propyl and methyl groups) and aromatic protons. confirms the benzene ring substitution pattern (e.g., carbons adjacent to amino groups at ~145 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 263.2) and fragmentation patterns to verify the structure .

- FT-IR : Detect N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) to confirm amine functionality .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Store samples in controlled environments (e.g., 40°C/75% relative humidity for 4 weeks). Monitor degradation via HPLC and track byproduct formation (e.g., oxidation products) .

- Light Sensitivity : Expose to UV light (254 nm) in quartz vials; analyze photodegradation kinetics using UV-Vis spectroscopy (λ = 280 nm for aromatic intermediates) .

Advanced Research Questions

Q. How can computational chemistry guide reaction design for derivatives of this compound?

Methodological Answer:

- Reaction Pathway Prediction : Use density functional theory (DFT) to calculate transition states and activation energies for substitution or oxidation reactions. Software like Gaussian or ORCA can model electronic effects of substituents (e.g., methyl vs. trifluoromethyl groups) .

- Solvent Effects : Conduct molecular dynamics simulations (e.g., in COSMO-RS) to optimize solvent selection for reactions, minimizing side products .

Q. What strategies resolve contradictions in reported biological activities of structurally related diamines?

Methodological Answer:

- Comparative SAR Analysis : Construct a structure-activity relationship (SAR) table comparing substituents (e.g., propyl vs. ethyl groups) and biological outcomes (e.g., antimicrobial IC₅₀ values). Use ANOVA to identify statistically significant trends .

- In Silico Docking : Perform molecular docking (AutoDock Vina) to evaluate binding affinities of diamine derivatives to target proteins (e.g., bacterial dihydrofolate reductase). Cross-validate with experimental IC₅₀ data .

Q. How can statistical experimental design optimize reaction yields for this compound synthesis?

Methodological Answer:

- Factorial Design : Apply a 2³ factorial design varying temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (6–24 hours). Use Minitab or JMP to analyze main effects and interactions.

- Response Surface Methodology (RSM) : Optimize parameters using a central composite design to maximize yield. Validate predicted optimal conditions (e.g., 85°C, 12 mol% catalyst, 18 hours) with triplicate experiments .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to prevent inhalation .

- Spill Management : Neutralize spills with 10% acetic acid solution, then absorb with vermiculite. Dispose of waste in designated containers for halogenated amines .

Q. How do steric effects of N1,N1-dipropyl groups influence the reactivity of this compound in electrophilic substitutions?

Methodological Answer:

- Kinetic Studies : Compare reaction rates of dipropyl-substituted vs. dimethyl-substituted diamines in nitration (HNO₃/H₂SO₄). Monitor via to quantify para/meta isomer ratios.

- Computational Analysis : Calculate steric maps (e.g., using ADF software) to visualize hindered regions around the amino groups, correlating with reduced electrophilic attack .

Q. Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 98–100°C | |

| LogP (Octanol-Water) | HPLC Retention Time | 3.2 ± 0.1 | |

| Antimicrobial Activity (IC₅₀) | Microdilution Assay | 12.5 µM (S. aureus) |

Q. Notes

- Avoid abbreviations; use full chemical names.

- For synthesis scale-up, refer to continuous flow reactor methodologies in and .

- Contradictory data in biological studies may arise from differences in assay conditions (e.g., pH, solvent); standardize protocols per and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.